molecular formula C10H9Cl2N3 B10903705 4-Chloro-1-(3-chlorobenzyl)-1h-pyrazol-3-amine

4-Chloro-1-(3-chlorobenzyl)-1h-pyrazol-3-amine

Cat. No.: B10903705
M. Wt: 242.10 g/mol
InChI Key: VSVOSVSOHKWARJ-UHFFFAOYSA-N
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Description

4-Chloro-1-(3-chlorobenzyl)-1h-pyrazol-3-amine is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with chloro and benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(3-chlorobenzyl)-1h-pyrazol-3-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Benzylation: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrazole derivative in the presence of a base like sodium hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The chloro groups in the compound can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, benzyl halides, amines, thiols.

Major Products

    Oxidation: Hydroxylated pyrazole derivatives.

    Reduction: Aminated pyrazole derivatives.

    Substitution: Benzylated or aminated pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-Chloro-1-(3-chlorobenzyl)-1h-pyrazol-3-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets, such as enzymes or receptors, to understand its potential therapeutic effects.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Researchers study its structure-activity relationship (SAR) to design new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(3-chlorobenzyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1-(3-chlorophenyl)-1h-pyrazol-3-amine: Similar structure but with a phenyl group instead of a benzyl group.

    4-Chloro-1-(3-chlorobenzyl)-1h-pyrazol-5-amine: Similar structure but with the amine group at a different position on the pyrazole ring.

    4-Chloro-1-(4-chlorobenzyl)-1h-pyrazol-3-amine: Similar structure but with the chlorine atom on the benzyl group at a different position.

Uniqueness

4-Chloro-1-(3-chlorobenzyl)-1h-pyrazol-3-amine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H9Cl2N3

Molecular Weight

242.10 g/mol

IUPAC Name

4-chloro-1-[(3-chlorophenyl)methyl]pyrazol-3-amine

InChI

InChI=1S/C10H9Cl2N3/c11-8-3-1-2-7(4-8)5-15-6-9(12)10(13)14-15/h1-4,6H,5H2,(H2,13,14)

InChI Key

VSVOSVSOHKWARJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=C(C(=N2)N)Cl

Origin of Product

United States

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